Lipophilicity Advantage vs. Des-Methyl Analog
The 6-methyl substituent on the pyrrolo[2,3-b]pyridine core significantly increases lipophilicity, as quantified by the calculated octanol-water partition coefficient (LogP). The target compound exhibits a LogP of 4.32 [1], whereas the direct des-methyl analog 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0) has a LogP of 2.93 . This 1.39 log unit increase (approximately 24-fold greater partition coefficient) directly impacts membrane permeability and solubility profiles, which are critical parameters in lead optimization for oral bioavailability and CNS penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.32 |
| Comparator Or Baseline | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0): LogP = 2.93 |
| Quantified Difference | ΔLogP = +1.39 (~24× greater partition coefficient) |
| Conditions | Calculated/experimental LogP values from authoritative databases; values reported at standard conditions |
Why This Matters
This quantified lipophilicity difference informs medicinal chemists selecting building blocks for lead series with specific permeability requirements, enabling rational optimization rather than trial-and-error substitution.
- [1] Molwiki. 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine. LogP: 4.32. Accessed 2026. View Source
